Cas no 600-20-4 (N-(3-methylbutan-2-ylidene)hydroxylamine)

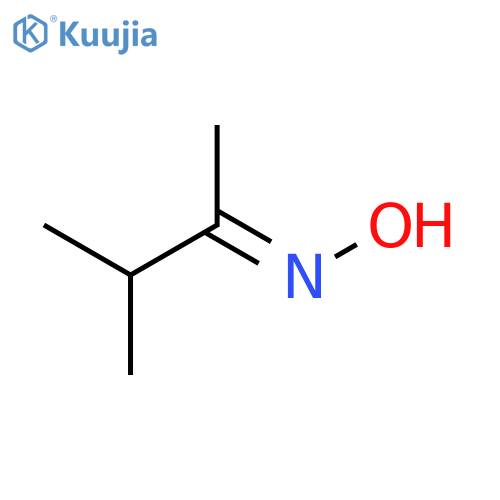

600-20-4 structure

商品名:N-(3-methylbutan-2-ylidene)hydroxylamine

N-(3-methylbutan-2-ylidene)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- (2E)-3-methylbutan-2-one oxime

- (NE)-N-(3-methylbutan-2-ylidene)hydroxylamine

- 3-methyl-2-butanone oxime

- CTK1F3853

- i-propyl malonic half ester

- isopropyl

- iso-propyl malonate

- iso-propyl malonic acid

- isopropyl methyl chetone oxime

- isopropyl methyl ketoxime

- Isopropylmethylketonoxim

- methoxyacetic acid isopropyl ester

- methoxy-acetic acid isopropyl ester

- Methoxyessigsaeureisopropylester

- Methyl isopropyl ketone oxime

- monoisopropyl malonate

- mono-isopropyl malonate

- Propanedioic acid, mono(1-methylethyl) ester

- CS-0247812

- EN300-37401

- (E)-3-Methylbutan-2-one oxime

- CS-0356602

- 10341-62-5

- NSC145995

- N-(3-methylbutan-2-ylidene)hydroxylamine

- (2Z)-3-methylbutan-2-one oxime

- 600-20-4

- NSC-145995

-

- インチ: InChI=1S/C5H11NO/c1-4(2)5(3)6-7/h4,7H,1-3H3/b6-5+

- InChIKey: HZCRFUPEBRNAAI-AATRIKPKSA-N

- ほほえんだ: CC(C)C(=NO)C

計算された属性

- せいみつぶんしりょう: 101.08413

- どういたいしつりょう: 101.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 76.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 0.9

- ふってん: 158°C at 760 mmHg

- フラッシュポイント: 71.4°C

- 屈折率: 1.43

- PSA: 32.59

- LogP: 1.49250

N-(3-methylbutan-2-ylidene)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-250mg |

n-(3-Methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 98% | 250mg |

¥2484.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-2.5g |

n-(3-Methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 98% | 2.5g |

¥12670.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-50mg |

n-(3-Methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 98% | 50mg |

¥1382.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318482-100mg |

n-(3-Methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 98% | 100mg |

¥1544.00 | 2024-05-07 | |

| Enamine | EN300-37401-0.5g |

N-(3-methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 95% | 0.5g |

$175.0 | 2023-02-10 | |

| Enamine | EN300-37401-0.1g |

N-(3-methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 95% | 0.1g |

$66.0 | 2023-02-10 | |

| Enamine | EN300-37401-0.05g |

N-(3-methylbutan-2-ylidene)hydroxylamine |

600-20-4 | 95% | 0.05g |

$64.0 | 2023-02-10 | |

| A2B Chem LLC | BG25965-500mg |

2-Butanone, 3-methyl-, oxime |

600-20-4 | 95% | 500mg |

$220.00 | 2024-04-19 | |

| A2B Chem LLC | BG25965-10g |

2-Butanone, 3-methyl-, oxime |

600-20-4 | 95% | 10g |

$1194.00 | 2024-04-19 | |

| 1PlusChem | 1P01X5SD-5g |

2-Butanone, 3-methyl-, oxime |

600-20-4 | 95% | 5g |

$981.00 | 2024-04-22 |

N-(3-methylbutan-2-ylidene)hydroxylamine 関連文献

-

1. 293. Adsorption at the surface of solutions. Part I. The surface composition of water–alcohol solutionsJ. A. V. Butler,A. Wightman J. Chem. Soc. 1932 2089

-

2. Complexes of tri-(2-pyridyl)amine. Part I. Complexes with cobalt(II), nickel(II), and copper(II) perchloratesWilliam R. McWhinnie,George C. Kulasingam,John C. Draper J. Chem. Soc. A 1966 1199

-

3. Structure and spectra of a series of eight-co-ordinate complexes of lanthanoids(III) with diethyldithiocarbamate of general formula Na[Ln(Et2NCS2)4](Ln = La to Yb, except Pm)Mario Ciampolini,Nicoletta Nardi,Paolo Colamarino,Pierluigi Orioli J. Chem. Soc. Dalton Trans. 1977 379

-

4. A structural and isotopic NO2 – exchange rate comparison of trans-[Co(ao–H–ao)(NO2)2] and cis-[Co(Hao)2(NO2)2]NO3Don E. Murray,Elmer O. Schlemper,Sutatip Siripaisarnpipat,R. Kent Murmann – exchange rate comparison of trans-[Co(ao–H–ao)(NO2)2] and cis-[Co(Hao)2(NO2)2]NO3. Don E. Murray Elmer O. Schlemper Sutatip Siripaisarnpipat R. Kent Murmann J. Chem. Soc. Dalton Trans. 1986 1759

-

5. CLXXIII.—The influence of groups and associated rings on the stability of certain heterocyclic systems. Part II. The substituted succinimidesSarbbani Sahay Guha Sircar J. Chem. Soc. 1927 1252

600-20-4 (N-(3-methylbutan-2-ylidene)hydroxylamine) 関連製品

- 2475-93-6(Pinacolone Oxime)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量